3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-13-24-14-5-8-19-16-18(9-10-21(19)24)11-12-23-22(25)20-7-4-6-17(2)15-20/h4,6-7,9-10,15-16H,3,5,8,11-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGATSJVBRAIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can be achieved through a multi-step process:
Formation of the Tetrahydroquinoline Moiety: The synthesis begins with the preparation of 1-propyl-1,2,3,4-tetrahydroquinoline through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Alkylation: The tetrahydroquinoline is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 6-position.
Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with 3-methylbenzoic acid or its derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrahydroquinoline moiety to form quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The tetrahydroquinoline moiety may play a crucial role in binding to these targets, influencing various biological pathways.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Differences: The benzamide core (3-methyl substitution) is retained, but the tetrahydroquinoline-ethylamine group is replaced with a 2-hydroxy-1,1-dimethylethylamine substituent. The N,O-bidentate directing group in this analog enables metal-catalyzed C–H functionalization, a feature absent in the target compound due to its tetrahydroquinoline system .
- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, contrasting with the likely multi-step synthesis required for the tetrahydroquinoline-containing target compound .
- Applications: Primarily explored in catalysis (e.g., directing groups for C–H activation), whereas the tetrahydroquinoline moiety in the target compound may prioritize biological activity (e.g., CNS targets) .
3-(2-(4-Ethoxyphenyl)acetamido)-N,N-Diethyl-4-((3-((1,2,3,4-Tetrahydroacridin-9-yl)amino)propyl)amino)benzamide
- Structural Differences: Shares a benzamide scaffold but incorporates a tetrahydroacridine group (a tricyclic system) instead of tetrahydroquinoline. The presence of diethylamino and ethoxyphenyl groups enhances hydrophobicity compared to the target compound’s propyl-tetrahydroquinoline and simpler benzamide .
- Biological Relevance: Designed as a dual-acting cholinesterase inhibitor, leveraging the acridine moiety for π-π stacking with enzyme active sites.
Building Block Analogues (Enamine Catalogue)
- Example: 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide Contains a tetrahydroquinoline core but lacks the benzamide linkage. The oxy-ethanimidamide group introduces hydrogen-bonding capabilities, contrasting with the ethylamine spacer in the target compound .
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
- Synthesis Challenges: The target compound’s tetrahydroquinoline-ethylamine linkage likely requires multi-step synthesis, including cyclization and amidation, as seen in related compounds .
Biological Activity
3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of substituted benzamides. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a tetrahydroquinoline moiety, which is often associated with various biological effects.
- Molecular Formula : C19H30N2O
- Molecular Weight : 302.5 g/mol
- CAS Number : 955591-86-3
The biological activity of this compound can be attributed to its interaction with various biological targets. The tetrahydroquinoline structure is known to exhibit a range of pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing physiological responses.
Antimicrobial Activity
Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies indicate that derivatives of tetrahydroquinoline can inhibit bacterial growth by interfering with folic acid synthesis through the inhibition of dihydropteroate synthase (DHPS) .
Anticancer Activity
There is emerging evidence suggesting that this compound may exhibit anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The ability to modulate cell cycle progression and promote programmed cell death is critical in cancer therapeutics.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Antimicrobial Effects :
- Objective : To evaluate the efficacy of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria.
- Findings : Compounds demonstrated a minimum inhibitory concentration (MIC) effective against various strains, suggesting potential as antibacterial agents .
- Anticancer Screening :
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
